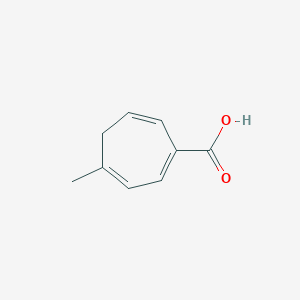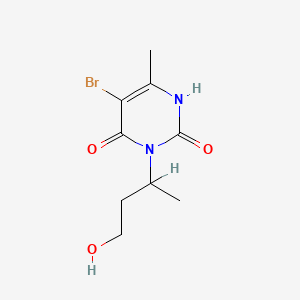
Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the bromination of uracil followed by alkylation and hydroxylation reactions. The specific synthetic route for this compound might involve:
Bromination: Introduction of a bromine atom at the 5-position of uracil using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Alkylation: Introduction of the 3-(3-hydroxy-1-methylpropyl) group through a nucleophilic substitution reaction.
Methylation: Addition of a methyl group at the 6-position using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis in batch reactors, followed by purification processes such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO₄ (Potassium permanganate).
Reduction: Zinc in acetic acid, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
Uracil derivatives, including 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl-uracil, have applications in:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their role in nucleic acid interactions and enzyme inhibition.
Medicine: Potential use as antiviral or anticancer agents.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action for uracil derivatives often involves:
Molecular Targets: Interaction with nucleic acids or enzymes involved in DNA/RNA synthesis.
Pathways: Inhibition of enzymes like thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
6-Azauracil: Used in biochemical research.
5-Bromouracil: Used as a mutagen in genetic studies.
Uniqueness
Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other uracil derivatives.
Eigenschaften
CAS-Nummer |
22663-47-4 |
|---|---|
Molekularformel |
C9H13BrN2O3 |
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
5-bromo-3-(4-hydroxybutan-2-yl)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O3/c1-5(3-4-13)12-8(14)7(10)6(2)11-9(12)15/h5,13H,3-4H2,1-2H3,(H,11,15) |
InChI-Schlüssel |
SEFCAGUYRYOPQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


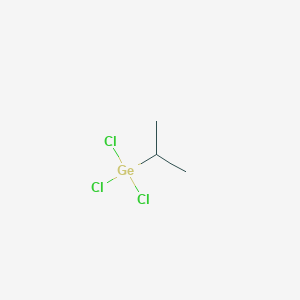
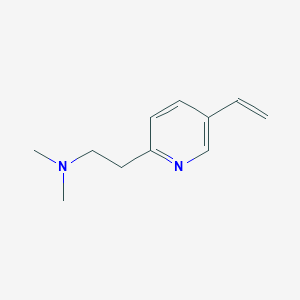
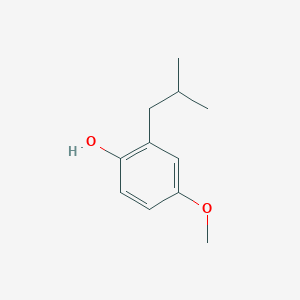
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
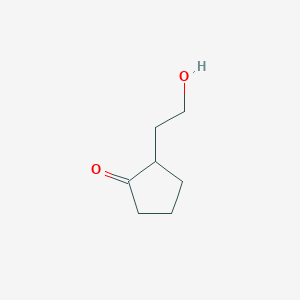
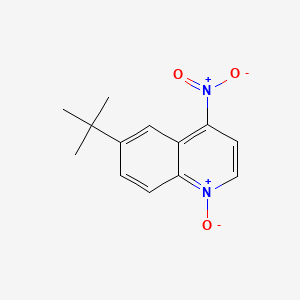
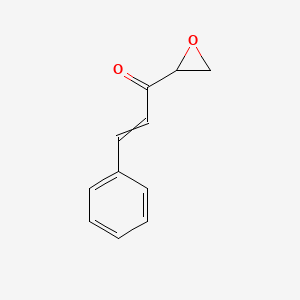
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
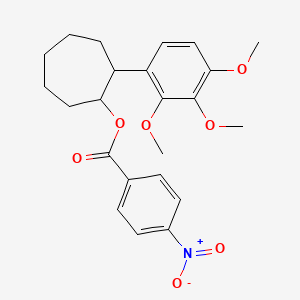
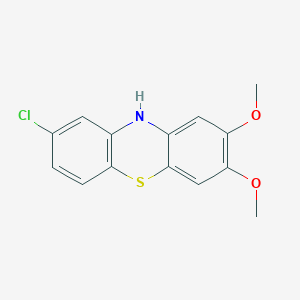
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
